molecular formula C5H6N2O2 B2610272 1-Methyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 4774-11-2

1-Methyl-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2610272
CAS No.: 4774-11-2
M. Wt: 126.115
InChI Key: DRAOJHYAARPEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a derivative of tetrahydropyrazine . Tetrahydropyrazines are a class of organic compounds containing a saturated pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, there are general methods for synthesizing tetrahydropyrazines . For instance, a palladium-catalyzed cyclization-Heck reaction of allenamides can be used to construct functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines .

Scientific Research Applications

Synthesis of Pyrazine Derivatives

The research on 1-Methyl-1,2,3,4-tetrahydropyrazine-2,3-dione often focuses on its role in synthesizing various pyrazine derivatives due to its chemical structure that facilitates reactions leading to novel compounds. For instance, studies have demonstrated the synthesis of pyrazolyl-phthalazine-dione derivatives through ionic liquid catalyzed one-pot multicomponent reactions, showcasing the compound's versatility in creating new molecules with potential antioxidative properties (Simijonović et al., 2018). Similarly, the creation of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone highlights the adaptability of pyrazine dione derivatives in synthesizing fluorine-containing compounds, which are valuable in medicinal chemistry (Song & Zhu, 2001).

Development of Antimicrobial Agents

The structural flexibility of this compound facilitates its use in developing antimicrobial agents. Research demonstrates the synthesis of novel compounds with potential antimicrobial properties, such as the creation of 3,4-diaryl-5-(4-guanidylsulfonylphenyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-6-ones, indicating its applicability in the pharmaceutical field to combat microbial infections (Bobrovskaya et al., 2016).

Exploration in Cancer Treatment

The compound's potential extends into oncology, where novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized as KRAS covalent inhibitors, demonstrating its applicability in treating cancer and diseases associated with KRAS activity (De, 2022). This underscores the compound's significance in developing targeted cancer therapies.

Role in Heterocyclic Chemistry

This compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds, indicating its importance in the field of heterocyclic chemistry. The synthesis of perhydropyrrolo[1,2-a]pyrazine-1,4-diones and their sulfur-analogues showcases the diverse applications of this compound in creating structurally complex and biologically significant molecules (Budzowski et al., 2004).

Properties

IUPAC Name

4-methyl-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-3-2-6-4(8)5(7)9/h2-3H,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAOJHYAARPEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CNC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.